N-Fmoc-S-fluorenylmethyl-L-cysteine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-22(2,3)27-21(26)23-19(20(24)25)13-28-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZZGGDXFGAYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Transformations Involving N Fmoc S Fluorenylmethyl L Cysteine
Synthetic Methodologies for Nα-Fmoc-Protected Cysteine Derivatives (Precursors)
The synthesis of cysteine-containing peptides requires robust protection of the thiol side chain to prevent undesired side reactions, such as oxidation to disulfides. A variety of S-protecting groups have been developed, each with distinct cleavage conditions, allowing for orthogonal strategies in complex peptide synthesis. sigmaaldrich.com The introduction of the Nα-Fmoc group is a critical step in preparing these building blocks for SPPS.
Fmoc-Cys(Trt)-OH is one of the most widely utilized cysteine derivatives in Fmoc-based peptide synthesis. peptide.comchemimpex.com The trityl (Trt) group is highly acid-labile and is typically removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). sigmaaldrich.compeptide.com
The synthesis generally involves the reaction of S-trityl-L-cysteine with an Fmoc-donating reagent. guidechem.com A common and efficient method employs 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under Schotten-Baumann conditions. wikipedia.orgguidechem.com The reaction proceeds by dissolving S-trityl-L-cysteine in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, and then adding a solution of Fmoc-OSu in an organic solvent like acetonitrile (B52724) or tetrahydrofuran. guidechem.com The mixture is stirred at room temperature, and upon completion, the product is isolated by acidification and extraction. guidechem.com This method provides the desired Nα-Fmoc-S-trityl-L-cysteine in high purity and yield.
Table 1: Synthesis of Fmoc-Cys(Trt)-OH
| Starting Material | Reagent | Base/Solvent System | Key Steps | Reference |
|---|---|---|---|---|
| H-L-Cys(Trt)-OH | Fmoc-OSu | Sodium Bicarbonate / THF-Water | 1. Dissolve H-L-Cys(Trt)-OH and NaHCO3 in THF/water. 2. Add Fmoc-OSu and stir for 3 hours. 3. Evaporate THF, extract with toluene, acidify, and isolate product. | guidechem.com |
| H-L-Cys(Trt)-OH | Fmoc-OSu | Sodium Carbonate / Acetonitrile-Water | 1. Dissolve Fmoc-OSu in acetonitrile. 2. Add to a solution of H-L-Cys(Trt)-OH in aqueous Na2CO3. 3. Stir for 1 hour, acidify to pH 2, and extract with dichloromethane. | guidechem.com |
The S-acetamidomethyl (Acm) protecting group is stable to the conditions of Fmoc-SPPS, including repeated piperidine (B6355638) treatments and final TFA cleavage. adventchembio.com This stability makes Fmoc-Cys(Acm)-OH an excellent choice for synthesizing peptides where the cysteine thiol is to remain protected after cleavage or for strategies involving sequential disulfide bond formation. adventchembio.compeptide.com The Acm group can be selectively removed post-synthesis, often using reagents like iodine or silver trifluoroacetate, which simultaneously promote disulfide bridge formation. adventchembio.compeptide.com
A one-pot synthesis method has been reported, providing a straightforward route to Fmoc-Cys(Acm)-OH from L-cysteine without the need for isolating intermediates. thieme-connect.com This approach enhances efficiency and yields a homogeneous product after simple crystallization. thieme-connect.com Standard coupling procedures in SPPS for Fmoc-Cys(Acm)-OH may involve pre-activation with HOBt/DIC to minimize the risk of racemization, a known concern for cysteine residues. rsc.org
The S-(3-nitro-2-pyridinesulfenyl) (Npys) group is a specialized protecting group used for forming asymmetric disulfide bonds. sigmaaldrich.combiosynth.com A peptide containing a Cys(Npys) residue can react selectively with a free thiol from another peptide or protein to form a stable disulfide linkage. biosynth.com This makes Fmoc-Cys(Npys)-OH a valuable reagent in peptide ligation and the synthesis of peptide-protein conjugates. biosynth.comrsc.org The Npys group's reactivity and utility in forming cyclic peptides have also been highlighted. biosynth.com Due to the potential instability of the Npys group to piperidine, it is often introduced late in the synthesis or via post-synthetic modification of a more stable S-protected cysteine. sigmaaldrich.com However, direct incorporation using Fmoc-Cys(Npys)-OH is also performed. rsc.org
A diverse array of S-protecting groups beyond Trt, Acm, and Npys exists to meet the varied demands of complex peptide synthesis.
S-Xanthyl (Xan) and S-2-methoxy-9H-xanthen-9-yl (Mox): The xanthyl group is highly acid-sensitive and can be removed under very mild acidic conditions, offering an alternative to the Trt group. peptide.comscispace.com
S-4-methoxytrityl (Mmt): This derivative is even more acid-labile than the standard trityl group. nih.gov Its selective removal can be achieved with dilute (0.5-1.0%) TFA, leaving other acid-labile groups like tert-butyl and even S-Trt intact, enabling regioselective disulfide bond formation. nih.gov The synthesis of Fmoc-Cys(Mmt)-OH is accomplished by reacting S-4-methoxytrityl cysteine with Fmoc-OSu. nih.gov
S-phenylacetamidomethyl (Phacm): The Phacm group shares the stability profile of the Acm group but offers an orthogonal removal strategy. rsc.org It is stable to both Boc and Fmoc synthesis conditions but can be cleaved by penicillin G acylase (PGA) under very mild, neutral conditions. rsc.orgiris-biotech.de This enzymatic cleavage introduces an eco-friendly dimension to peptide synthesis. iris-biotech.de Fmoc-L-Cys(Phacm)-OH is a key building block for this approach. chemimpex.comcreative-peptides.com
Table 2: Overview of Selected Nα-Fmoc-S-Protected Cysteine Derivatives
| Derivative Name | S-Protecting Group | Key Feature | Reference |
|---|---|---|---|
| Fmoc-Cys(Mmt)-OH | 4-methoxytrityl | Highly acid-labile; removable with 0.5-1% TFA for orthogonality. | nih.gov |
| Fmoc-Cys(Xan)-OH | Xanthyl | Very acid-sensitive; removed rapidly with acid and scavengers. | peptide.com |
| Fmoc-Cys(Phacm)-OH | Phenylacetamidomethyl | Stable to standard SPPS; orthogonally removed by Penicillin G Acylase. | rsc.orgiris-biotech.de |
Formation and Mechanistic Elucidation of N-Fmoc→S-Fluorenylmethyl (S-Fm) Transprotection
While the Fmoc group is designed to protect the α-amino group, under certain conditions, it can undergo an intramolecular rearrangement to the cysteine side chain, resulting in the formation of an S-fluorenylmethyl (S-Fm) thioether. This transformation, often considered an undesirable side reaction in standard SPPS, is the central reaction leading to the formation of N-Fmoc-S-fluorenylmethyl-L-cysteine's core structure.
The N-Fmoc to S-Fm transprotection is a base-catalyzed intramolecular process. researchgate.net The mechanism is initiated during the Nα-Fmoc deprotection step, which is typically carried out using a secondary amine base like piperidine or morpholine (B109124) in a solvent such as DMF. researchgate.netembrapa.br
The key steps of the mechanistic pathway are as follows:
Initial Deprotonation: The base abstracts the acidic proton from the C9 position of the fluorenyl ring system of the N-Fmoc group. embrapa.brtotal-synthesis.com
β-Elimination and Dibenzofulvene Formation: This initial deprotonation facilitates a β-elimination reaction. The carbamate (B1207046) linkage breaks, releasing carbon dioxide and the free amine of the cysteine residue. Crucially, this step generates a highly reactive intermediate: dibenzofulvene. wikipedia.orgresearchgate.net
Thiolate Formation: Concurrently, the base present in the reaction mixture (or the newly liberated amine) deprotonates the free thiol group (-SH) of the cysteine side chain, forming a nucleophilic thiolate anion (-S⁻). researchgate.net
Michael Addition: The cysteine thiolate then acts as a nucleophile, attacking the exocyclic double bond of the dibenzofulvene intermediate in a Michael-type addition. researchgate.net
Formation of S-Fm Product: This nucleophilic attack quenches the dibenzofulvene and results in the formation of a stable thioether bond, covalently linking the fluorenylmethyl (Fm) group to the sulfur atom of the cysteine side chain. researchgate.net
Studies have shown that the yield of this N→S transprotection reaction is highly dependent on the concentration of the base used for deprotection. researchgate.net For instance, reacting an N-Fmoc protected glycocysteine derivative with an excess of morpholine was found to produce the S-Fm protected product in high yield. researchgate.net This indicates that while problematic for routine peptide synthesis aiming for a free thiol, this rearrangement can be exploited to specifically synthesize S-Fm protected cysteine derivatives.
Table 3: Compound Names Mentioned in the Article
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound | N-(9-Fluorenylmethoxycarbonyl)-S-fluorenylmethyl-L-cysteine |
| Fmoc-Cys(Trt)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine |
| Fmoc-Cys(Acm)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-S-acetamidomethyl-L-cysteine |
| Fmoc-Cys(Npys)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine |
| Fmoc-Cys(Xan)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-S-xanthyl-L-cysteine |
| Fmoc-Cys(Mox)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-S-(2-methoxy-9H-xanthen-9-yl)-L-cysteine |
| Fmoc-Cys(Phacm)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-S-phenylacetamidomethyl-L-cysteine |
| Fmoc-Cys(Mmt)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-S-(4-methoxytrityl)-L-cysteine |
| Fmoc-OSu | 9-Fluorenylmethylsuccinimidyl carbonate |
| H-L-Cys(Trt)-OH | S-trityl-L-cysteine |
| TFA | Trifluoroacetic acid |
| DMF | N,N-Dimethylformamide |
| HOBt | Hydroxybenzotriazole |
| DIC | N,N'-Diisopropylcarbodiimide |
Influence of Base Concentration and Reaction Conditions on Transprotection Efficiency
Studies on a model Nα-Fmoc-protected glycocysteine derivative have elucidated the critical role of base concentration in directing the reaction pathway. Current time information in Merrimack County, US. When the deprotection was performed with an excess of morpholine, a high yield of the S-Fm-protected thioether was unexpectedly obtained. nih.govCurrent time information in Merrimack County, US. This observation prompted a more detailed investigation into the influence of different bases and their concentrations on the efficiency of this transprotection. Current time information in Merrimack County, US.
The amount of base used is a crucial factor. For instance, in a study using a glycocysteine derivative in dry DMF, varying the equivalents of piperidine and morpholine led to significantly different outcomes. Current time information in Merrimack County, US. It was demonstrated that as the concentration of piperidine was increased, the extent of transprotection changed. Similarly, the choice between piperidine and morpholine at similar concentrations yielded different levels of the S-Fm side product. Current time information in Merrimack County, US. Standard solid-phase peptide synthesis (SPPS) conditions, which typically utilize 20% piperidine in DMF, were found to lead to complete deprotection of the N-Fmoc group but also resulted in a high yield of the desired amino acid and its corresponding cystine dimer, suggesting that these conditions can manage the transprotection issue effectively in some contexts. Current time information in Merrimack County, US.
The following table summarizes the product distribution from deprotection reactions under various basic conditions, highlighting the influence of base type and concentration on the formation of the N→S transprotected product.
Table 1: Product Analysis of Deprotection Reactions Under Different Basic Conditions
| Entry | Base | Equivalents | Concentration (mM) | Transprotection Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Piperidine | 3 | 100 | 66 | Current time information in Merrimack County, US. |
| 2 | Piperidine | 6 | 100 | 47 | Current time information in Merrimack County, US. |
| 3 | Morpholine | 6 | 100 | 62 | Current time information in Merrimack County, US. |
| 4 | Morpholine | 6 | 173 | 77 | Current time information in Merrimack County, US. |
These experiments underscore that the extent of N-Fmoc→S-Fm transprotection can be modulated by carefully selecting the appropriate base and its concentration, thereby providing a handle to control this problematic side reaction during peptide synthesis. Current time information in Merrimack County, US.
Strategies for Mitigating or Controlling N-Fmoc→S-Fm Transprotection
Given the challenges posed by the intramolecular N→S transfer of the Fm group, several strategies have been developed to mitigate or control this unwanted side reaction during Fmoc-based peptide synthesis. These strategies range from optimizing deprotection conditions to employing alternative chemical approaches that circumvent the formation of dibenzofulvene in the presence of a free thiol.
Optimization of Deprotection Reagents : The choice of base for Fmoc removal is paramount. While piperidine is standard, its use can lead to significant transprotection. Current time information in Merrimack County, US. Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base for Nα-Fmoc deprotection has been shown to be an effective alternative in certain cases. researchgate.net Another approach involves using 4-methyl piperidine (4-MP) in an "in-situ Fmoc removal" protocol, which can reduce side reactions and enhance the purity of the final peptide. rsc.org
Orthogonal Protection Strategies : An effective method to prevent side reactions is to use an orthogonal protecting group on one of the reactive sites. For instance, the allyloxycarbonyl (Alloc) group can be used to protect a single amine of a diaminobenzoic acid linker in the N-acylurea approach to thioester synthesis. This strategy of deactivating one of the nucleophilic centers prevents over-acylation and the formation of side products, a principle that can be applied to complex syntheses involving cysteine. rsc.org
Alternative Deprotection Chemistries : To completely avoid the basic conditions that generate dibenzofulvene, entirely different deprotection methods have been explored.
Acidic Hydrogenolysis : A novel method for Fmoc deprotection uses hydrogenolysis under mildly acidic conditions. This approach is valuable for the synthesis of complex peptides containing highly reactive electrophiles that are incompatible with traditional basic deprotection conditions. A key advantage is its tolerance of N-Boc groups within the same molecule, offering expanded orthogonality. umn.edu
Lewis Acid-Mediated Deprotection : The use of an aluminium trichloride/toluene system has been investigated as a straightforward reagent for removing the Fmoc group in solution-phase peptide synthesis. This procedure avoids undesired side reactions, including the N→S transprotection. biosynth.com
Fluoride-Based Reagents : Tetrabutylammonium fluoride (B91410) (TBAF) has been shown to be an effective alternative to piperidine for Fmoc removal in solid-phase peptide synthesis. biosynth.com
By employing these strategies, chemists can significantly reduce the occurrence of N-Fmoc→S-Fm transprotection, leading to higher purity and yields of the target cysteine-containing peptides.
Synthetic Approaches for S-Fluorenylmethyl-L-cysteine (H-Cys(Fm)-OH) as a Building Block
While the S-fluorenylmethyl (Fm) group can be introduced onto the cysteine thiol via an undesirable transprotection side reaction, the resulting S-Fm-protected cysteine is also a valuable and intentionally synthesized building block for peptide chemistry. The synthesis of (S)-9-fluorenylmethyl-L-cysteine was first described in 1982. rsc.org This derivative provides a stable means of protecting the cysteine side chain, particularly in solid-phase peptide synthesis (SPPS). nih.govrsc.org
The key attribute of the S-Fm protecting group is its unique stability profile. It is resistant to strong acids like hydrogen fluoride (HF) and to catalytic hydrogenation, conditions under which many other protecting groups are cleaved. nih.govrsc.org However, it is readily cleaved by organic bases, such as a 20-50% solution of piperidine in dimethylformamide (DMF), or by ammonia (B1221849) in methanol. nih.govrsc.org This cleavage profile makes it orthogonal to the Boc/Bzl protection strategy but directly labile under the conditions used for N-Fmoc removal in Fmoc/tBu strategies.
The stability of the S-Fm group to HF is a significant advantage. During the synthesis of disulfide bridge-containing peptides, many common benzyl-type cysteine protecting groups are not fully stable to the final HF cleavage step, which can lead to the formation of polymeric byproducts. rsc.org Using the HF-stable H-Cys(Fm)-OH allows the protected peptide to be cleaved from the resin and purified with the thiol group still masked. This prevents complications arising from premature oxidation or other side reactions involving the free thiol. rsc.org The disulfide bond can then be formed in a subsequent, controlled step after purification. The utility of this building block has been demonstrated in the solid-phase synthesis of oxytocin. rsc.orgrsc.org
Deprotection Strategies and Orthogonal Protection in Peptide Synthesis
Selective Cleavage of the N-alpha Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids in SPPS. wikipedia.orgaltabioscience.com Its removal is a critical and repeated step during the elongation of the peptide chain.
The deprotection of the Fmoc group is typically achieved using a secondary amine base, with piperidine (B6355638) being the most common choice. wikipedia.orgresearchgate.net The reaction proceeds via a β-elimination mechanism, generating a dibenzofulvene (DBF) intermediate that is subsequently trapped by the amine. thieme-connect.de The kinetics of this removal are crucial for efficient peptide synthesis.
A standard solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) can remove the Fmoc group rapidly, with a half-life of approximately 6-7 seconds. wikipedia.orglookchem.com However, alternative bases and conditions have been explored to optimize deprotection and minimize side reactions.
Piperidine: Remains the gold standard due to its high efficiency. A 20% solution in DMF is widely used for routine SPPS. wikipedia.org
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): This non-nucleophilic base can also effect Fmoc removal. nih.gov However, as it cannot quench the reactive DBF byproduct, it is often used in combination with a nucleophilic scavenger. lookchem.comrsc.org A combination of 5% piperazine (B1678402) and 2% DBU has been shown to be faster than 20% piperidine. rsc.org
Morpholine (B109124): While effective at removing the Fmoc group, morpholine can lead to an unexpected side reaction where the fluorenylmethyl group from the N-Fmoc is transferred to the sulfur atom of a deprotected cysteine, resulting in S-Fm protection. beilstein-journals.orgresearchgate.netnih.gov This "transprotection" is influenced by the base concentration. beilstein-journals.orgnih.gov
Piperazine: This weaker base can be used to suppress side reactions like aspartimide formation and is considered a safer alternative to piperidine. rsc.orgbiotage.comresearchgate.net
Table 1: Comparison of Fmoc Deprotection Reagents
| Reagent/Cocktail | Typical Concentration | Key Characteristics |
|---|---|---|
| Piperidine | 20% in DMF | Standard, highly efficient, rapid deprotection. wikipedia.org |
| DBU/Piperazine | 2% DBU + 5% Piperazine in DMF | Faster than 20% piperidine, reduces deletion sequences. rsc.orgrsc.org |
| Morpholine | Excess in DMF | Effective for Fmoc removal but can cause N-Fmoc to S-Fm transprotection. beilstein-journals.orgnih.gov |
| Piperazine | 50% in DMF or with additives | Slower than piperidine, minimizes side reactions like aspartimide formation. biotage.comresearchgate.net |
While Fmoc deprotection is generally efficient, certain side reactions can occur, impacting the purity and yield of the final peptide.
Aspartimide Formation: A significant side reaction, especially in sequences containing aspartic acid, is the formation of a cyclic aspartimide intermediate. biotage.compeptide.comnih.gov This can be minimized by adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the deprotection solution or by using a weaker base like piperazine. biotage.comresearchgate.netresearchgate.net
Racemization: Cysteine and histidine residues are particularly susceptible to racemization during SPPS. peptide.comresearchgate.net Optimizing coupling conditions, such as lowering the temperature in microwave-assisted synthesis, and using specific protecting groups can mitigate this issue. researchgate.net
N-Fmoc→S-Fm Transprotection: As mentioned, the use of morpholine can lead to the transfer of the fluorenylmethyl group to the cysteine thiol. beilstein-journals.orgnih.gov Studies have shown that the concentration of the base is a critical factor, with standard SPPS conditions using 20% piperidine in DMF leading to complete deprotection without this side reaction. beilstein-journals.orgnih.gov
Selective Removal of the S-Fluorenylmethyl (S-Fm) Protecting Group
The S-fluorenylmethyl (Fm) group is a base-labile protecting group for the thiol side chain of cysteine. researchgate.net Its removal is typically performed after the peptide chain has been fully assembled.
The S-Fm group can be cleaved under basic conditions, often using a solution of piperidine in DMF. For instance, 50% piperidine in DMF at room temperature can effectively deprotect the S-Fm group. beilstein-journals.orgnih.govthieme-connect.de In the absence of reducing agents, this can lead directly to the formation of disulfide bonds via air oxidation. thieme-connect.de
A key advantage of the Fm group is its orthogonality with other protecting groups used in peptide synthesis. numberanalytics.comjocpr.com This means it can be selectively removed without affecting other protecting groups.
The S-Fm group is stable to the acidic conditions used to cleave many other side-chain protecting groups (like t-butyl) and to remove the peptide from the resin (e.g., trifluoroacetic acid, TFA). altabioscience.comthieme-connect.de This allows for a strategic approach where the peptide is cleaved from the resin with its cysteine residues still protected by Fm groups. The purified S-Fm protected peptide can then be treated with a base to induce disulfide bond formation in a controlled manner. thieme-connect.de
The S-Fm group is orthogonal to acid-labile groups like Boc and Trt, as well as to other cysteine protecting groups like acetamidomethyl (Acm). researchgate.net This orthogonality is crucial for the synthesis of complex peptides with multiple disulfide bridges.
Advanced Orthogonal Protecting Group Strategies for Cysteine in Polypeptide Synthesis
The synthesis of complex polypeptides, particularly those with multiple cysteine residues requiring specific disulfide bond pairings, necessitates sophisticated orthogonal protection strategies. rsc.org The S-Fm group plays a role in these advanced strategies due to its unique base-lability.
By combining the S-Fm group with other cysteine protecting groups that are removed under different conditions (e.g., acid-labile, photo-labile, or enzyme-cleavable groups), specific disulfide bonds can be formed sequentially. numberanalytics.com For example, a peptide could be synthesized with one cysteine protected with an acid-labile group and another with the S-Fm group. The acid-labile group can be removed and the first disulfide bond formed. Subsequently, the S-Fm group can be removed under basic conditions to form a second, distinct disulfide bridge.
Emerging strategies also include the use of photocleavable or enzyme-labile protecting groups, further expanding the toolbox for creating complex peptide architectures. numberanalytics.com
Design and Application of Orthogonal Cysteine Protecting Pairs (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH)
The concept of orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different, non-interfering conditions. rsc.orgucl.ac.ukpeptide.com This strategy is indispensable for the synthesis of complex peptides, especially those with multiple cysteine residues requiring specific disulfide bond connectivity. rsc.org By employing an orthogonal set of protecting groups for the cysteine thiol moieties, chemists can dictate the sequence of disulfide bridge formation. adventchembio.com
A widely utilized orthogonal pair in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the combination of the acid-labile trityl (Trt) group and the acetamidomethyl (Acm) group, which is stable to the standard acid and base conditions of Fmoc chemistry. nih.govbachem.com
Fmoc-Cys(Trt)-OH (N-α-Fmoc-S-trityl-L-cysteine): The trityl group is highly sensitive to acid and is typically removed during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA) cocktail. sigmaaldrich.comadvancedchemtech.compeptide.com This makes it a suitable choice for routine synthesis of peptides where the cysteine residue is intended to be a free thiol in the final product or will participate in a disulfide bond formed after global deprotection. sigmaaldrich.com However, the S-Trt group can be slowly cleaved by repeated treatments with dilute TFA, which can be a consideration in the synthesis of long peptides. sigmaaldrich.com
Fmoc-Cys(Acm)-OH (N-α-Fmoc-S-acetamidomethyl-L-cysteine): The Acm group is stable to the conditions of Fmoc-SPPS, including the piperidine used for Fmoc group removal and the TFA used for final cleavage. adventchembio.combachem.com This stability allows for the isolation of a fully deprotected peptide with the Acm-protected cysteine intact. bachem.com The Acm group can then be selectively removed to form a disulfide bond. This is often achieved through treatment with reagents like iodine or mercury(II) acetate (B1210297). bachem.compeptide.comsigmaaldrich.com The use of iodine can simultaneously deprotect the Acm group and facilitate the oxidative formation of the disulfide bridge. peptide.com
The orthogonality of the Trt and Acm groups allows for a strategic approach to synthesizing peptides with multiple disulfide bonds. For instance, a peptide with four cysteine residues can be synthesized with two cysteines protected with Trt and two with Acm. After synthesis and cleavage from the resin, the Trt groups are removed, allowing for the formation of the first disulfide bond through oxidation. The Acm-protected cysteines remain untouched. Following purification of this single-disulfide intermediate, the Acm groups can be removed under specific conditions to allow for the formation of the second disulfide bond in a controlled manner. nih.gov
Another important acid-labile protecting group used in orthogonal strategies is the 4-methoxytrityl (Mmt) group. The Mmt group is even more acid-labile than the Trt group and can be selectively removed using very dilute TFA (e.g., 0.5-1.0%) in the presence of more stable acid-labile groups like tert-butyl (tBu) and even Trt. nih.gov This allows for on-resin disulfide bond formation. For instance, a peptide can be synthesized with one cysteine protected by Mmt and another by a more stable group. The Mmt group can be selectively removed on the resin, and the resulting free thiol can be oxidized to form a disulfide bridge with another deprotected cysteine. bachem.comnih.gov
The table below summarizes the properties and deprotection conditions for these commonly used orthogonal cysteine protecting groups in Fmoc-SPPS.
| Protecting Group | Structure | Deprotection Reagents | Key Features |
| Trityl (Trt) | TFA (e.g., 95%) advancedchemtech.compeptide.com | Acid-labile; removed during final cleavage; cost-effective for routine synthesis. sigmaaldrich.com | |
| Acetamidomethyl (Acm) | Iodine, Mercury(II) acetate bachem.compeptide.com | Stable to acid and base; allows for sequential disulfide bond formation. adventchembio.com | |
| 4-Methoxytrityl (Mmt) | Dilute TFA (0.5-1.0%) nih.gov | Highly acid-labile; enables selective on-resin deprotection. bachem.comnih.gov |
Sequential Deprotection and In Situ Chemical Transformations
The power of orthogonal protection lies in the ability to perform sequential deprotection steps, which can be coupled with in situ chemical transformations to build complex molecular architectures. bachem.comnih.gov This is particularly relevant for the synthesis of peptides with multiple disulfide bridges or for the site-specific modification of cysteine residues.
A common strategy involves the on-resin formation of disulfide bonds. For example, a peptide containing two cysteine residues, one protected with the highly acid-labile Mmt group and the other with the more stable Trt or Acm group, can be assembled on the solid support. Selective deprotection of the Mmt group can be achieved by treating the resin-bound peptide with a dilute solution of TFA. nih.gov The resulting free thiol can then be reacted with an activated cysteine derivative or undergo oxidation to form a disulfide bridge with another deprotected cysteine on the same or a different peptide chain, all while the peptide is still attached to the resin. bachem.com
Following the initial on-resin manipulations, the peptide can be cleaved from the resin, which would simultaneously remove the Trt groups. The Acm-protected cysteines would remain intact, allowing for a second, solution-phase disulfide bond formation step after purification of the intermediate. bachem.com
Recent advancements have introduced novel reagents and methods for the deprotection of cysteine and the concomitant formation of disulfide or selenylsulfide bonds. For instance, electrophilic aromatic disulfides like 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) dissolved in TFA can effectively remove p-methoxybenzyl (Mob) and Acm protecting groups. nih.govnih.govresearchgate.net The reactivity of these reagents can be tuned, allowing for selective deprotection. For example, the deprotection of a Sec(Mob) (selenocysteine) residue can occur in the presence of a Cys(Mob) residue, enabling the formation of a specific selenylsulfide bond. nih.govnih.gov
The table below outlines a representative sequential deprotection strategy for a hypothetical peptide with three cysteine residues, each with a different protecting group, illustrating the principles of orthogonality.
| Step | Action | Reagents/Conditions | Result |
| 1 | On-resin deprotection of Cys(Mmt) | 1% TFA in DCM nih.gov | Selective removal of the Mmt group, yielding a free thiol on the resin-bound peptide. |
| 2 | On-resin disulfide bond formation | Oxidation (e.g., air, K₃[Fe(CN)₆]) | Formation of the first disulfide bridge. |
| 3 | Cleavage and global deprotection | 95% TFA with scavengers advancedchemtech.compeptide.com | Cleavage of the peptide from the resin and removal of the Trt and other acid-labile side-chain protecting groups. The Acm group remains. |
| 4 | Second disulfide bond formation | Iodine or Hg(OAc)₂ bachem.compeptide.com | Removal of the Acm group and formation of the second disulfide bridge in solution. |
This stepwise approach, enabled by the careful selection of orthogonal protecting groups, provides chemists with the tools to construct intricate and well-defined peptide structures, which is crucial for the development of new peptide-based therapeutics and research tools. adventchembio.com
Applications in Complex Peptide and Protein Synthesis
Solid-Phase Peptide Synthesis (SPPS) with N-Fmoc-Protected Cysteine Derivatives
The fluorenylmethyloxycarbonyl (Fmoc) protection strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its mild deprotection conditions which are compatible with a wide range of sensitive amino acid side chains and modifications. altabioscience.comnih.gov The integration of cysteine, a uniquely reactive amino acid, into growing peptide chains requires robust protection of its sulfhydryl group to prevent unwanted side reactions.
Integration of Nα-Fmoc-S-protected Cysteine Building Blocks into Fmoc SPPS Protocols
The standard Fmoc-SPPS cycle involves the iterative coupling of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. researchgate.net For the incorporation of cysteine, Nα-Fmoc-S-protected derivatives are essential. A commonly used derivative is N-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH), where the bulky trityl group shields the reactive thiol. nih.govpeptide.com The S-fluorenylmethyl (Fm) protecting group, as in N-Fmoc-S-fluorenylmethyl-L-cysteine, is also employed and is noted for its stability to acids and lability to bases like piperidine (B6355638). researchgate.net
The general workflow for integrating these building blocks is as follows:
Deprotection: The Nα-Fmoc group of the resin-bound peptide is removed, typically with a solution of piperidine in a suitable solvent like dimethylformamide (DMF), to expose a free amino group. researchgate.net
Activation and Coupling: The carboxylic acid of the incoming Nα-Fmoc-S-protected cysteine is activated using a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amino group on the solid support. sigmaaldrich.com
Washing: Excess reagents and byproducts are washed away, leaving the newly elongated peptide chain ready for the next cycle.
Addressing Challenges in Cysteine-Containing Peptide SPPS (e.g., Racemization, β-Elimination, Side Product Formation)
The synthesis of cysteine-containing peptides via Fmoc-SPPS is not without its challenges. The unique chemical nature of cysteine makes it susceptible to several side reactions.
Racemization: Cysteine residues are particularly prone to racemization (loss of stereochemical integrity at the α-carbon) during the activation step of coupling. sigmaaldrich.comresearchgate.net This is especially problematic when using base-mediated activation methods. sigmaaldrich.com The use of coupling reagents under acidic or neutral conditions, such as those involving diisopropylcarbodiimide (DIPCDI) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®, can significantly suppress racemization. sigmaaldrich.compeptide.com
β-Elimination: Peptides with a C-terminal cysteine can undergo base-catalyzed β-elimination of the protected sulfhydryl group, leading to the formation of a dehydroalanine (B155165) residue. This reactive intermediate can then react with piperidine (the Fmoc deprotection reagent) to form a 3-(1-piperidinyl)alanine side product. peptide.com Using a sterically bulky S-protecting group like trityl can help minimize this side reaction. peptide.com
Side Product Formation:
S-alkylation: During the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin, unexpected S-alkylation of the cysteine thiol can occur. For instance, the p-hydroxybenzyl group derived from the decomposition of the Wang linker has been shown to alkylate the cysteine sulfhydryl group. researchgate.netnih.gov
N-Fmoc→S-Fm Transprotection: An interesting side reaction can occur during the Nα-Fmoc deprotection step. The dibenzofulvene byproduct generated during Fmoc removal can react with the free cysteine thiol, leading to the formation of an S-fluorenylmethyl (Fm) protected thioether. beilstein-journals.orgresearchgate.netnih.gov The extent of this transprotection is influenced by the base concentration used for deprotection. beilstein-journals.orgresearchgate.net
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Racemization | Loss of stereochemical purity at the Cα of cysteine during coupling. sigmaaldrich.comresearchgate.net | Use of acidic/neutral coupling conditions (e.g., DIPCDI/HOBt). sigmaaldrich.compeptide.com |
| β-Elimination | Formation of dehydroalanine from C-terminal cysteine, leading to piperidinylalanine adducts. peptide.com | Use of bulky S-protecting groups (e.g., Trityl). peptide.com |
| S-alkylation | Alkylation of the free thiol during final cleavage by carbocations from the linker or other protecting groups. researchgate.netnih.gov | Careful selection of scavengers in the cleavage cocktail. |
| N-Fmoc→S-Fm Transprotection | Transfer of the fluorenylmethyl moiety from the deprotected Nα-Fmoc group to the cysteine thiol. beilstein-journals.orgresearchgate.net | Controlling the base concentration during Fmoc deprotection. beilstein-journals.orgresearchgate.net |
Native Chemical Ligation (NCL) and Chemoselective Bioconjugation
Native Chemical Ligation (NCL) is a powerful technology that enables the synthesis of large proteins by joining smaller, unprotected peptide fragments. nih.govwikipedia.org The reaction is highly chemoselective, occurring between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue, resulting in a native amide bond at the ligation site. wikipedia.orgacs.org
Utilization of Fmoc-Masked N-Terminal Cysteine in Convergent Protein Synthesis via NCL
In convergent or multi-segment NCL strategies, an internal peptide segment needs to possess both a C-terminal thioester and a temporarily masked N-terminal cysteine to allow for sequential ligations. nih.govnih.gov The Fmoc group is exceptionally well-suited for this purpose. nih.govresearchgate.net It can be used to protect the α-amino group of the N-terminal cysteine of a middle peptide segment. nih.gov This Fmoc-protected peptide thioester can be prepared and then ligated with a C-terminal peptide fragment. nih.govresearchgate.net
A key advantage is that the Fmoc group is stable during the often harsh conditions required to generate the peptide thioester. nih.govnih.gov After the first ligation is complete, the Fmoc group can be selectively removed in the same reaction vessel by a short treatment with aqueous piperidine, typically at a slightly elevated pH. nih.govresearchgate.netnih.gov This unmasks the N-terminal cysteine, which is then ready to react in a subsequent ligation with an N-terminal peptide thioester segment, all within a "one-pot" setup. nih.govresearchgate.net This approach streamlines the synthesis of large proteins, as demonstrated in the total chemical synthesis of human lysozyme. nih.govresearchgate.net
Strategic Design of Peptide Thioester Segments for Efficient Ligation
The efficient synthesis of the peptide thioester fragment is crucial for the success of NCL. While traditionally more straightforward with Boc-based SPPS, methods have been developed to make peptide thioesters accessible via the more common Fmoc-SPPS. wikipedia.orgosti.gov These methods often involve synthesizing a precursor, such as a peptide hydrazide or a peptide with a special C-terminal linker, which is then converted to the thioester after cleavage from the solid support. wikipedia.orgosti.gov
The design of the peptide thioester must consider:
Stability: The thioester bond must be stable enough to survive purification and handling but reactive enough for efficient ligation. osti.gov
Solubility: The peptide fragment itself must be soluble in the ligation buffer, which often contains denaturants like guanidine (B92328) hydrochloride to prevent aggregation. nih.gov
Ligation Site: The choice of the amino acid at the C-terminus of the thioester can influence ligation kinetics. acs.org
One strategy involves the N→S acyl shift, where a peptide ending in a specific sequence (e.g., Xaa-Cys) can be induced to form a thioester under mildly acidic conditions in the presence of a thiol. researchgate.net
Cysteine-Mediated Bioconjugation Strategies for Peptide and Protein Modification
The unique nucleophilicity of the cysteine thiol makes it a prime target for the site-specific modification of peptides and proteins, a process known as bioconjugation. illinois.edunih.gov This allows for the attachment of various moieties, such as fluorescent probes, drug molecules (as in antibody-drug conjugates or ADCs), or polyethylene (B3416737) glycol (PEG) chains. illinois.edunih.gov
Common strategies for cysteine-mediated bioconjugation include:
Michael Addition: The cysteine thiol can react with α,β-unsaturated carbonyl compounds, such as maleimides. illinois.edu While widely used, maleimide-based conjugates can sometimes suffer from instability. illinois.edu This has led to the development of more stable alternatives. illinois.edursc.org
Thiol-Ene and Thiol-Yne Reactions: These reactions involve the addition of a thiol across a double or triple bond, respectively, often initiated by light or a radical initiator.
Palladium-Mediated Cross-Coupling: More recent methods have employed palladium catalysts to form stable carbon-sulfur bonds between a cysteine residue and an aryl halide, allowing for selective arylation of proteins. illinois.edu
Role in Protein Engineering and Glycoconjugate Synthesis
The strategic use of protecting groups is fundamental to modern protein engineering and the synthesis of modified biomolecules like glycoconjugates. The fluorenylmethoxycarbonyl (Fmoc) group, central to the compound , is a cornerstone of solid-phase peptide synthesis (SPPS). However, its behavior in conjunction with cysteine residues can lead to specific and sometimes unexpected outcomes that are critical for these advanced applications.
Disulfide-rich peptides (DSRs) are a class of bioactive molecules found across nature that exhibit high stability due to multiple disulfide bonds. biosynth.com These bonds create a defined three-dimensional structure crucial for biological activity. biosynth.comnews-medical.net A primary challenge in the chemical synthesis of DSRs is ensuring the correct pairing of cysteine residues to form the native disulfide bridges, as incorrect pairing can lead to non-functional isoforms. biosynth.comnih.gov
To address this, chemists employ orthogonal protection strategies, where different cysteine residues in a peptide sequence are masked with protecting groups that can be removed under different, specific conditions. biosynth.com This allows for the stepwise and controlled formation of each disulfide bond. The selection of the appropriate sulfhydryl-protecting group is therefore of paramount importance for the success of the synthesis. sigmaaldrich.com
While various protecting groups like Trityl (Trt), Acetamidomethyl (Acm), and Diphenylmethyl (Dpm) are commonly used, the fluorenylmethyl (Fm) group, which defines the "S-fluorenylmethyl" part of the compound, has a unique origin story. sigmaaldrich.com Research has shown that during the deprotection of an Nα-Fmoc-protected cysteine derivative, a transprotection reaction can occur. beilstein-journals.orgnih.gov In this reaction, the fluorenylmethyl moiety from the N-terminal Fmoc group migrates to the sulfur atom of the cysteine side chain, resulting in an S-fluorenylmethyl (Fm) protected thioether. beilstein-journals.orgnih.gov This N-Fmoc→S-Fm transprotection is influenced by the base and its concentration used during the Fmoc removal step. beilstein-journals.org
This phenomenon underscores the intricate reactivity of Fmoc-protected cysteine and highlights a potential pathway for the formation of S-Fm protected cysteine, which can then be integrated into orthogonal protection schemes for engineering complex, disulfide-rich proteins.
Table 1: Comparison of Cysteine Sulfhydryl-Protecting Groups for Orthogonal Synthesis This table provides an illustrative comparison of common protecting groups used in the synthesis of disulfide-rich peptides.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Application Notes |
| Trityl | Trt | Mild acid (e.g., 1-3% TFA), Oxidation (Iodine) | Unstable to repeated piperidine treatment | Commonly used but can be slowly cleaved during synthesis. |
| Acetamidomethyl | Acm | Iodine, Silver salts, Hg(II) | Stable to TFA and piperidine | Used for forming disulfide bonds on-resin or after peptide cleavage. |
| Diphenylmethyl | Dpm | Strong acid (e.g., 95% TFA) | Stable to mild acid (1-3% TFA) and piperidine | Useful in combination with Mmt for regioselective disulfide synthesis. sigmaaldrich.com |
| Fluorenylmethyl | Fm | Strong acid (e.g., TFA) | Stable to bases like piperidine | Can be formed via an N-Fmoc→S-Fm transprotection reaction. beilstein-journals.orgnih.gov |
Synthesis of Glycoamino Acid and Glycopeptide Derivatives with Cysteine Scaffolds
L-cysteine serves as a versatile scaffold for the synthesis of complex glycoconjugates and glycoclusters. beilstein-journals.orgnih.gov These structures can be incorporated into peptides using methods like solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL), making cysteine a valuable building block in glycobiology. nih.gov
Detailed research into the synthesis of mannosidic glycoamino acids has provided significant insights into the behavior of N-Fmoc protected cysteine. beilstein-journals.org In one synthetic pathway, the starting material Fmoc-Cys(Trt)-OH was used to create an N,S-protected glycoamino acid derivative. nih.gov During the subsequent N-Fmoc deprotection step using the base morpholine (B109124), an unexpected but high-yield side reaction was observed: the formation of an S-fluorenylmethyl (Fm) protected thioether. beilstein-journals.org
The proposed mechanism for this transformation involves the cysteine thiolate—formed under basic conditions—attacking dibenzofulvene, which is the byproduct generated during the removal of the N-Fmoc group. beilstein-journals.org This discovery of an N-Fmoc→S-Fm transprotection was a novel finding in the context of glycoamino acid derivatives and highlighted a controllable synthetic pathway. beilstein-journals.org
Further investigation revealed that the efficiency of this transprotection is dependent on the reaction conditions, particularly the concentration of the base used for deprotection. beilstein-journals.org This allows chemists to either promote or avoid this reaction, providing a sophisticated tool for modifying cysteine residues within glycopeptide synthesis. Glycocysteine derivatives are valuable as building blocks for a wide array of glycoconjugates and as ligands for studying carbohydrate-binding proteins (lectins). nih.gov
Table 2: Research Findings on N-Fmoc→S-Fm Transprotection in Glycocysteine Synthesis This table summarizes findings from a study on the base-dependent transprotection reaction.
| Reactant | Base Used | Base Concentration | Outcome | Yield of S-Fm Product | Reference |
| Nα-Fmoc-protected glycocysteine derivative | Morpholine | Excess | N-Fmoc→S-Fm transprotection | High | beilstein-journals.org |
| Nα-Fmoc-protected cysteine peptide | DBU | Not specified | N-Fmoc→S-Fm rearrangement | 69–87% | nih.gov |
This controllable formation of an S-Fm bond provides a unique method for creating S-substituted cysteine glycoamino acids, which are key intermediates for building complex glycopeptides. researchgate.net
Advanced Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Molecular Confirmation and Reaction Monitoring
Spectroscopic methods are indispensable for the structural elucidation and real-time monitoring of reactions involving N-Fmoc-S-fluorenylmethyl-L-cysteine.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and for identifying potential molecular rearrangements. d-nb.infobeilstein-journals.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.
In one study, the structure of an S-Fm-protected glycoamino acid derivative was unequivocally confirmed using NMR analysis. beilstein-journals.org The Heteronuclear Multiple Bond Correlation (HMBC) NMR spectrum was particularly insightful, showing cross-peaks between the C-β of the cysteine residue and the Fm-CH₂ protons, as well as between the Fm-CH and the H-β protons. d-nb.infobeilstein-journals.org This confirmed the attachment of the fluorenylmethyl group to the sulfur atom of the cysteine side chain. d-nb.infobeilstein-journals.org This technique is crucial in distinguishing the desired product from isomers that could arise from unintended protecting group migrations, such as the N→S transprotection of the Fmoc group. d-nb.infobeilstein-journals.org
A characteristic rearrangement occurs during the deprotection of Nα-Fmoc-protected glycocysteine derivatives, especially with an excess of a base like morpholine (B109124), leading to the formation of the S-fluorenylmethyl (Fm) protected thioether. d-nb.infonih.gov The proposed mechanism involves the deprotonation of the cysteine thiol, which then acts as a nucleophile, attacking the dibenzofulvene generated during the Fmoc group removal. d-nb.infonih.gov NMR spectroscopy is essential to confirm the structure of this rearranged product. d-nb.info
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a related S-Fm protected glycoamino acid derivative in CD₃OD. d-nb.info
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C(O)C-α | - | 175.9 |
| C-ArFm | - | 147.4, 142.5, 128.6, 128.1, 126.0, 120.8 |
| C-α | 3.50–3.43 (m) | 55.6 |
| H-β, H-β' | 2.90 (ddd), 2.74 (dd) | 39.3 |
| CH₂ Fm | 3.17 (ddt) | 37.6 |
| CH Fm | - | 48.2 |
This interactive table provides representative NMR data for a structurally similar compound, highlighting the key signals used for structural confirmation.
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for identifying intermediates and byproducts in synthetic reactions. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of non-volatile and thermally labile molecules like peptides and their derivatives. beilstein-journals.orgnih.govnih.gov
In studies investigating the N→S transprotection reaction during Fmoc deprotection, MALDI-TOF MS was used to confirm the identity of the resulting S-Fm-protected product. d-nb.infobeilstein-journals.org This technique provides a rapid and accurate determination of the molecular mass, which, in conjunction with NMR data, offers definitive structural proof. beilstein-journals.org For instance, the formation of the S-Fm-protected glycoamino acid derivative was confirmed by MALDI-TOF mass spectrometry, corroborating the findings from NMR analysis. d-nb.inforesearchgate.net The ability of MALDI-TOF MS to analyze complex mixtures makes it an excellent tool for monitoring the progress of a reaction and identifying various species present in the reaction mixture. d-nb.infonih.gov
In Situ Monitoring of Fmoc Deprotection and Byproduct Formation (e.g., UV Spectroscopy)
In situ monitoring techniques are invaluable for real-time tracking of reaction kinetics and byproduct formation during the deprotection of the Fmoc group. UV spectroscopy is a particularly useful method for this purpose due to the strong chromophore present in the Fmoc group and its cleavage byproducts. thieme-connect.de
The deprotection of the Fmoc group with a base like piperidine (B6355638) or morpholine releases dibenzofulvene, which subsequently reacts with the base to form a piperidine-dibenzofulvene or morpholine-dibenzofulvene adduct. thieme-connect.de Both dibenzofulvene and its adducts have strong UV absorbance, allowing the progress of the deprotection reaction to be monitored spectrophotometrically. thieme-connect.de This continuous monitoring can provide valuable qualitative information about the reaction, helping to detect difficult deprotection steps during solid-phase peptide synthesis. thieme-connect.de For some cysteine-containing peptides with other protecting groups like Mmt, the release of the trityl cation can be monitored at 460 nm to follow the deprotection reaction. sigmaaldrich.com This real-time analysis enables better control over the synthesis process and can help in optimizing reaction conditions to minimize byproduct formation. thieme-connect.de
Future Research Trajectories and Emerging Applications
Innovation in Cysteine Thiol Protecting Group Chemistry
The protection of the highly reactive thiol group of cysteine is mandatory during peptide synthesis to prevent unwanted side reactions, such as oxidation and alkylation. rsc.orgbachem.com The development of orthogonal protecting groups, which can be selectively removed without affecting others, has been a cornerstone of synthesizing complex peptides with multiple disulfide bonds. rsc.orgresearchgate.net While the 9-fluorenylmethyl (Fm) group, from which N-Fmoc-S-fluorenylmethyl-L-cysteine is derived, is a well-established base-labile protecting group, the field is continuously evolving. researchgate.netresearchgate.net
A key area of innovation is the development of novel protecting groups with unique cleavage conditions to expand the orthogonality of synthetic strategies. Researchers have introduced S-alkylsulfonyl-l-cysteines, which are stable under Fmoc chemistry conditions but react readily with thiols to form disulfide bonds, thereby simplifying the synthesis process by bypassing separate deprotection steps. nih.gov Other advancements include disulfide-based protecting groups like sec-isoamyl mercaptan (SIT) and MOT, which serve as alternatives to the often hard-to-remove S-tert-butylthio (StBu) group and are fully compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS). nih.gov
Photoremovable protecting groups, such as the nitrodibenzofuran (NDBF) group, represent another exciting frontier. umn.edu These "caging" groups allow for the deprotection to be initiated by light, offering precise spatial and temporal control over the activation of the cysteine thiol. This is particularly valuable for applications in chemical biology where controlled activation of a peptide or protein is required within a biological system. umn.edu
A notable challenge in Fmoc chemistry is the potential for an N-Fmoc to S-Fm transprotection reaction during the N-Fmoc deprotection step, where the fluorenylmethyl moiety migrates from the nitrogen to the sulfur atom. beilstein-journals.orgresearchgate.net Studies have investigated how base concentration and type influence this side reaction, providing better control over the synthetic process. beilstein-journals.orgresearchgate.net
Table 1: Emerging Cysteine Thiol Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Key Features & Applications | Reference |
|---|---|---|---|---|
| 9-Fluorenylmethyl | Fm | Base-labile (e.g., 50% piperidine (B6355638) in DMF) | Incompatible with standard Fmoc SPPS but used in Boc SPPS. Can be formed from Cys(Fmoc). | researchgate.netresearchgate.net |
| 2-(2,4-dinitrophenyl)ethyl | Dnpe | Base-labile | Alternative to Fm, potentially offering better yields upon cleavage from resin. | researchgate.net |
| S-Alkylsulfonyl | - | Reacts directly with thiols | Reactive group for chemoselective disulfide formation, bypassing a deprotection step. | nih.gov |
| sec-Isoamyl mercaptan | SIT | Mild reducing agents (e.g., DTT) | Disulfide-based group, compatible with Fmoc/tBu SPPS, directs chemoselective disulfide formation. | nih.govcsic.es |
| Nitrodibenzofuran | NDBF | UV or two-photon activation | Photoremovable group for spatiotemporal control in biological experiments. | umn.edu |
Development of Novel Strategies for Regioselective Disulfide Bond Formation
For peptides containing multiple cysteine residues, ensuring the correct pairing to form specific disulfide bonds—a process known as regioselective formation—is a significant synthetic challenge. rsc.org Incorrect disulfide connectivity can lead to misfolded, inactive, or even toxic peptides. adventchembio.com The classical approach relies on the stepwise formation of disulfide bonds using a set of orthogonal cysteine protecting groups that can be removed selectively. nih.govnih.gov For instance, combinations like trityl (Trt), acetamidomethyl (Acm), tert-butyl (tBu), and 4-methoxybenzyl (Mob) are frequently employed to direct the formation of multiple disulfide bridges in complex molecules like conotoxins. nih.govrsc.orgmdpi.comuq.edu.au
However, these stepwise strategies can be time-consuming, involve multiple purification steps, and suffer from cumulative yield loss. nih.govresearchgate.net This has driven the development of more efficient, one-pot methodologies. A groundbreaking strategy combines a small molecule activator, ultraviolet light, and a palladium catalyst for the ultrafast and high-yielding formation of multiple disulfide bonds in a single reaction vessel. nih.govresearchgate.netdntb.gov.ua This approach dramatically shortens the synthesis time and improves efficiency for producing therapeutically relevant peptides like conotoxins and linaclotide. nih.govdntb.gov.ua
Another innovative method involves the chemoselective formation of disulfide bonds through thiol-disulfide interchange. csic.es By using a directing group like SIT on one cysteine, it can selectively react with a free thiol on another cysteine to form the desired disulfide bond, offering high yield and purity. csic.es These advanced strategies are crucial for overcoming the complexities of synthesizing miniproteins and other disulfide-rich structures, which often fold incorrectly under simple oxidative conditions. rsc.orgresearchgate.net
Table 2: Orthogonal Protection Schemes for Regioselective Disulfide Formation
| Number of Disulfide Bonds | Protecting Group Combination | General Strategy | Reference |
|---|---|---|---|
| Two | Trt / Acm | Standard strategy. Trt is cleaved with acid (TFA), first disulfide is formed. Acm is then removed with iodine for the second disulfide. | rsc.org |
| Three | Trt / Acm / Mob | Trt is removed with TFA, Acm with iodine, and Mob with stronger acid (e.g., TFMSA/TFA), allowing sequential bond formation. | rsc.orgmdpi.comuq.edu.au |
| Four | Trt / Acm / tBu / MeBzl | A combination of acid-labile, iodine-labile, and other selectively removable groups for complex syntheses. | nih.gov |
| Multiple (Novel Strategy) | Trt / Acm with PdCl₂/UV light | Ultrafast, one-pot formation. The first bond is formed between free thiols (from Trt removal), followed by in-situ PdCl₂-mediated removal of Acm to form the second bond. | nih.gov |
Advancements in Automated Synthesis of Cysteine-Containing Peptides
The automation of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the production of peptides. nih.govyoutube.com Modern research continues to refine automated processes to handle increasingly complex sequences, including those rich in cysteine. While Fmoc-based chemistry is the dominant method for automated synthesis due to its mild deprotection conditions, challenges such as aggregation and side reactions like racemization at cysteine residues persist. nih.govnih.gov
Recent advancements focus on both the chemical protocols and the hardware used for synthesis. For instance, studies have shown that the choice of base during coupling steps can significantly impact racemization; using 2,4,6-collidine instead of more common bases can suppress this side reaction during the incorporation of cysteine. johnshopkins.edu The integration of microwave heating into automated synthesizers can accelerate coupling reactions, but it must be carefully optimized to avoid increasing side reactions. nih.gov
A major leap in automation technology is the shift from batch-wise reactors to continuous-flow systems. nih.gov Automated fast-flow peptide synthesizers (AFPS) have demonstrated the ability to produce very long peptides (over 150 amino acids) with high efficiency. nih.gov Furthermore, the application of microflow technology is emerging as a powerful tool for peptide synthesis. researchgate.net These systems offer precise control over reaction times and temperatures, and when combined with online monitoring, they can generate large amounts of data to optimize synthetic protocols further. researchgate.net The development of novel, high-throughput robotic systems that can perform parallel syntheses while minimizing the use of hazardous solvents is also a key research trajectory, aiming to make peptide synthesis more efficient and environmentally friendly. fao.org
Expanding Applications in Complex Biomolecule Synthesis and Chemical Biology (e.g., Peptidomimetics, Targeted Therapies)
The sophisticated tools and strategies developed around this compound are enabling the synthesis of increasingly complex biomolecules for a wide range of applications in medicine and biology.
Peptidomimetics and Structured Peptides: Disulfide bonds are critical for imposing conformational constraints on peptides, forcing them into stable loop or cyclic structures. adventchembio.com This is a key principle in the design of peptidomimetics, where the goal is to mimic the structure and function of a natural peptide while improving properties like stability and target affinity. Fmoc-Cys(Acm)-OH and related building blocks are instrumental in synthesizing these structured peptides, as the protected cysteines can be incorporated at specific positions to guide the formation of precise disulfide bridges, which are essential for bioactivity. adventchembio.com
Targeted Therapies and Drug Delivery: The unique nucleophilicity of the cysteine thiol makes it a prime target for bioconjugation. rsc.org This is famously exploited in the creation of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to an antibody via cysteine residues, allowing for targeted delivery to cancer cells. rsc.org The synthesis of the peptide linkers and payloads often involves Fmoc-protected cysteine derivatives. chemimpex.com Furthermore, cysteine-containing peptides are themselves being developed as therapeutics for cancer, autoimmune disorders, and infectious diseases, with disulfide bonds providing in-vivo stability. adventchembio.com Researchers are also exploring cysteine-modified nanoparticles as a means to enhance drug delivery to specific tissues. mdpi.com
Chemical Biology and Protein Engineering: Fmoc-protected cysteine derivatives are essential for creating combinatorial peptide libraries used in high-throughput screening to discover new drug leads. adventchembio.com The ability to ensure correct disulfide bonding is vital for maintaining the structural integrity of the library members and obtaining reliable structure-activity relationship (SAR) data. adventchembio.com In protein engineering, these amino acids allow for the site-specific introduction of cysteine residues for subsequent modification or to study protein structure and function. chemimpex.com The use of photoremovable protecting groups on cysteine further expands the chemical biologist's toolkit, enabling the light-induced activation of proteins to study dynamic cellular processes. umn.edu
Q & A
Basic: What are the optimal handling and storage conditions for N-Fmoc-S-fluorenylmethyl-L-cysteine to ensure stability during peptide synthesis?
Methodological Answer:
this compound derivatives require strict temperature control to prevent decomposition. Store the compound at 0–6°C in airtight, light-protected containers to minimize Fmoc group cleavage and thiol oxidation . Prior to use, equilibrate the reagent to room temperature under inert gas (e.g., nitrogen) to avoid moisture absorption. For prolonged storage (>6 months), lyophilization in aliquots is recommended. Purity (>97% by HPLC) should be verified via reverse-phase chromatography using a C18 column and UV detection at 265 nm (λmax for Fmoc) .
Basic: What synthetic strategies are effective for preparing this compound, and how can side reactions be minimized?
Methodological Answer:
Synthesis typically involves:
Thiol Protection : React L-cysteine with trityl or fluorenylmethyl groups under basic conditions (e.g., NaHCO3/DMF) to form S-protected cysteine.
Fmoc Protection : Add Fmoc-Cl (1.2 eq) in anhydrous DMF with Hünig’s base (DIPEA, 2 eq) at 0°C to protect the α-amine .
Critical Steps :
- Monitor reaction progress via TLC (silica gel, 10% MeOH/DCM, Rf ≈ 0.5).
- Quench excess Fmoc-Cl with 1% (v/v) piperidine in DMF to prevent over-alkylation.
- Purify via flash chromatography (hexane/EtOAc gradient) to remove byproducts like Fmoc-diacylated species .
Advanced: How can researchers resolve contradictions in NMR and MS data when characterizing this compound analogs?
Methodological Answer:
Discrepancies often arise from:
- Rotameric Splitting : In <sup>1</sup>H NMR (DMSO-d6), the Fmoc group’s fluorenyl protons (δ 7.2–7.9 ppm) may split due to restricted rotation. Compare with <sup>13</sup>C NMR for carbonyl confirmation (Fmoc C=O at δ 168–170 ppm) .
- Mass Adducts : ESI-MS may show [M+Na]<sup>+</sup> or [M+H]<sup>+</sup> peaks. Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., <sup>35</sup>Cl/<sup>37</sup>Cl in halogenated analogs) .
- IR Validation : Confirm carbamate formation via Fmoc C=O stretch at ~1724 cm<sup>−1</sup> and absence of free amine (N-H stretch at ~3300 cm<sup>−1</sup>) .
Advanced: How can orthogonal protection strategies be designed for cysteine residues using this compound in complex peptide syntheses?
Methodological Answer:
Acm/Fmoc Orthogonality : Use S-acetamidomethyl (Acm) for temporary protection (stable under Fmoc cleavage with 20% piperidine/DMF). Remove Acm post-synthesis with Hg(OAc)2 in acetic acid .
Trityl Compatibility : S-trityl (Trt) groups are acid-labile (cleaved with 1% TFA/DCM) and compatible with Fmoc SPPS. This allows sequential deprotection in multi-cysteine peptides .
Farnesyl Modifications : For lipidated peptides, S-farnesyl derivatives (e.g., Fmoc-Cys(farnesyl)-OH) require photolytic cleavage (λ = 365 nm) after Fmoc removal .
Advanced: What experimental design considerations are critical when incorporating this compound into solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Coupling Efficiency : Use HBTU/HOBt/DIPEA activation in DMF for sterically hindered residues. Monitor coupling via Kaiser test (ninhydrin) or FTIR for free amine (disappearance of δN-H at 3300–3500 cm<sup>−1</sup>) .
- Deprotection Kinetics : Optimize piperidine concentration (20–40% in DMF) and time (2–10 min) to balance Fmoc removal and minimize β-elimination of S-protected cysteine.
- Side-Chain Stability : Avoid prolonged exposure to TFA during resin cleavage if using acid-labile groups (e.g., Trt). Substitute with milder scavengers (e.g., triisopropylsilane) .
Advanced: How can researchers analyze and mitigate batch-to-batch variability in this compound purity for reproducible studies?
Methodological Answer:
QC Protocols :
- HPLC : Use a gradient of 0.1% TFA in H2O/MeCN (5→95% over 30 min) to quantify impurities (e.g., diastereomers, hydrolyzed Fmoc).
- Chiral Analysis : Confirm enantiopurity (>99% L-form) via chiral columns (e.g., Chirobiotic T) with polarimetric detection .
Lot Tracking : Cross-reference NMR (e.g., <sup>19</sup>F for fluorinated analogs) and MS data with vendor certificates (e.g., Toronto Research Chemicals, TLC Pharmaceutical Standards) .
Stability Studies : Accelerated aging at 25°C/60% RH for 4 weeks can predict long-term degradation (e.g., Fmoc deprotection or disulfide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
